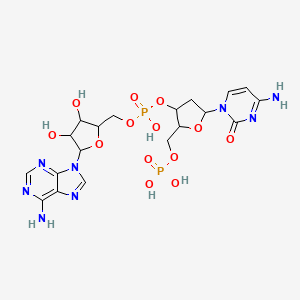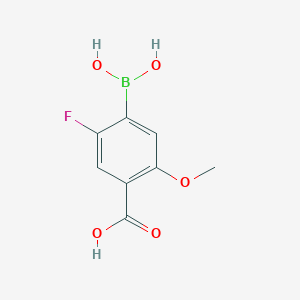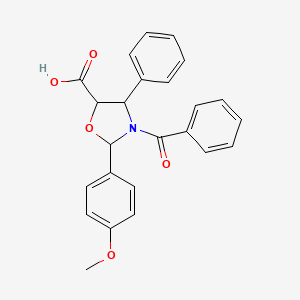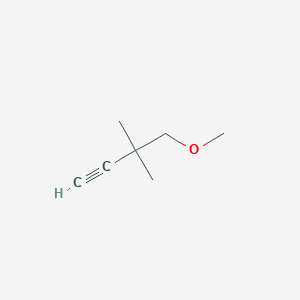
4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6ClN3O. This compound is notable for its pyrimidine ring structure, which is a common motif in many biologically active molecules, including nucleotides and various pharmaceuticals. The presence of amino, chloro, and aldehyde functional groups makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Vilsmeier-Haack Reaction: One common method for synthesizing 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group on the pyrimidine ring.
Halogenation and Amination: Another route involves the halogenation of 2-methylpyrimidine followed by amination. This method uses reagents such as chlorine gas for halogenation and ammonia or an amine for the subsequent amination step.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using the Vilsmeier-Haack method due to its efficiency and relatively mild reaction conditions. The process is optimized for high yield and purity, with careful control of temperature and reaction time to minimize by-products.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloro group in 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-carboxylic acid.
Reduction: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-methanol.
科学的研究の応用
Chemistry
In organic synthesis, 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde serves as a key intermediate for the synthesis of more complex heterocyclic compounds. It is used in the preparation of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is studied for its potential biological activities. Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of dyes and pigments due to its ability to form stable colored compounds.
作用機序
The biological activity of 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is primarily due to its ability to interact with nucleic acids and proteins. The amino and aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can inhibit the replication of viruses or the growth of bacteria and cancer cells.
類似化合物との比較
Similar Compounds
4-Amino-6-chloro-2-methylpyrimidine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
2-Amino-4,6-dichloropyrimidine: Contains two chloro groups, which can undergo multiple substitution reactions.
4-Amino-2-methylpyrimidine-5-carbaldehyde: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
4-amino-6-chloro-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H6ClN3O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3,(H2,8,9,10) |
InChIキー |
YEGNUOUHPTXCSE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)

![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
